molecular formula C6H7NOS B1607296 5-Methyl-2-thiophenecarboxamide CAS No. 57280-37-2

5-Methyl-2-thiophenecarboxamide

Cat. No. B1607296
CAS RN: 57280-37-2
M. Wt: 141.19 g/mol
InChI Key: HKKCYMCHJZENJO-UHFFFAOYSA-N
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Description

5-Methyl-2-thiophenecarboxamide is a chemical compound with a variety of research applications . It has a molecular formula of C6H7NOS . The average mass is 141.191 Da and the monoisotopic mass is 141.024841 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.

Scientific Research Applications

Analogs Synthesis and Antiviral Activity

  • Synthesis of Antiviral Compounds : A study reported the synthesis of methyl 5-carboxamido-4-hydroxy-3(β-D-ribofuranosyl)-2-thiophene carboxylate and its 2,5-thiophene dicarboxamide analog, both analogs of the antiviral compound pyrazofurin. These were synthesized using a base-mediated condensation method (Huybrechts et al., 1984).

Novel Compound Synthesis

  • Development of New Chemical Entities : Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a novel compound, was synthesized by cyclizing thioamide with 2-chloroacetoacetate. Its structure was confirmed by various spectroscopic methods (Li-jua, 2015).

Medicinal Chemistry and Receptor Studies

  • Endothelin Receptor-A Antagonists : N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides were identified as potent and selective small molecule ETA receptor antagonists. Extensive structural modification of the aryl group led to enhanced activity (Wu et al., 1997).
  • Calcium-Release-Activated Calcium Channel Inhibitors : A series of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides were synthesized as inhibitors of calcium-release-activated calcium channels, showing potent inhibitory activity (Yonetoku et al., 2006).

Antibacterial Properties

  • Antibacterial Compound Synthesis : Thiophene-carboxamide analogues exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds, synthesized by incorporating N-phenylmaleimide and 5-amino-4-substituted-(2,4-dimethylphenyl)-2-methyl-3-thiophenecarboxamide, showed promising inhibitory concentrations (Habila et al., 2015).

Radiosensitizers and Cytotoxins

  • Radiosensitizers and Bioreductively Activated Cytotoxins : A study synthesized a series of 2- and 3-nitrothiophene-5-carboxamides with varying side chains. These compounds were evaluated as radiosensitizers for hypoxic mammalian cells and as selective cytotoxins activated by bioreduction (Threadgill et al., 1991).

Future Directions

Thiophene derivatives, including 5-Methyl-2-thiophenecarboxamide, continue to be a subject of interest in various fields of research . Future directions may include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential applications in medicine and other fields .

properties

IUPAC Name

5-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKCYMCHJZENJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342319
Record name 5-Methyl-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57280-37-2
Record name 5-Methyl-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methyl-2-thiophenecarbaldehyde (2.6 g, 0.1 M), hydroxylamine hydrochloride (8.3 g, 0.12 M), and sodium acetate (9.8 g, 0.12 M) were added to. acetic acid (50 ml) and the mixture was refluxed for 13 to 15 hours. After disappearance of the starting material was confirmed by high performance liquid chromatography (HPLC retention time ca 13 min.), the reaction mixture was concentrated under reduced pressure to about one-half of its volume. To this concentrate was added concentrated hydrochloric acid (100 ml) and the reaction was allowed to proceed at 60° C. for 4 hours. The reaction mixture was then diluted with 100 ml of water and stirred under ice-cooling for 30 minutes. The resulting crystals were recovered by filtration and rinsed with 100 ml of iced water to provide 5-methyl-2-thiophenecarboxamide (HPLC retention time ca 4 min.)
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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